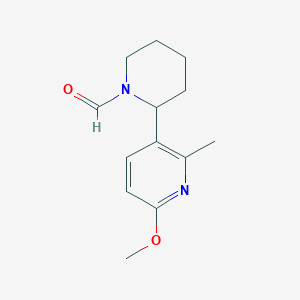

2-(6-Methoxy-2-methylpyridin-3-yl)piperidine-1-carbaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H18N2O2 |

|---|---|

Molecular Weight |

234.29 g/mol |

IUPAC Name |

2-(6-methoxy-2-methylpyridin-3-yl)piperidine-1-carbaldehyde |

InChI |

InChI=1S/C13H18N2O2/c1-10-11(6-7-13(14-10)17-2)12-5-3-4-8-15(12)9-16/h6-7,9,12H,3-5,8H2,1-2H3 |

InChI Key |

VVXFRUYSVNJROM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=N1)OC)C2CCCCN2C=O |

Origin of Product |

United States |

Preparation Methods

Chlorination of Pyridine Derivatives

The process begins with chlorination of 2-picoline (2-methylpyridine) using trichloroisocyanuric acid (TCICA) under reflux in dichloromethane. For the target compound, 6-methoxy-2-methylpyridine-3-carbaldehyde would require prior methoxylation at position 6.

Example conditions :

TEMPO-Mediated Oxidation to Aldehyde

The chlorinated intermediate is oxidized using sodium hypochlorite (NaClO) and 2,2,6,6-tetramethylpiperidine 1-oxyl (TEMPO) as a catalyst.

Optimized parameters :

-

Catalyst loading : 0.5–1.5 mol% TEMPO

-

Oxidant : 10% NaClO (pH 9.5)

-

Temperature : −10°C to 25°C

-

Workup : Dichloromethane extraction, washing with sodium thiosulfate and brine.

Piperidine Ring Construction via Cyclization

The piperidine moiety can be synthesized through cyclization of amino alcohols or reductive amination of diketones. A method from ACS Medicinal Chemistry Letters employs Boc-protected piperidine intermediates, which are deprotected and formylated.

Reductive Amination Approach

Step 1 : Synthesis of 1-(piperidin-4-yl)ethylamine

-

Starting material : 4-Piperidone

-

Reaction : Condensation with nitroethane followed by hydrogenation.

Step 2 : Formylation of Piperidine

-

Reagent : Formic acid under Dean-Stark conditions

Coupling Pyridine and Piperidine Moieties

Suzuki-Miyaura or Buchwald-Hartwig couplings are viable for connecting the pyridine and piperidine rings.

Suzuki Coupling Protocol

-

Pyridine component : 3-Bromo-6-methoxy-2-methylpyridine

-

Piperidine component : 1-Carbaldehyde-2-boronic acid pinacol ester piperidine

-

Catalyst : Pd(PPh₃)₄

-

Base : K₂CO₃

-

Solvent : Dioxane/water (4:1)

Protective Group Strategies

To prevent undesired reactions during synthesis, protective groups are critical:

-

Piperidine nitrogen : Boc (tert-butoxycarbonyl) or Cbz (benzyloxycarbonyl).

-

Aldehyde group : Acetal formation (e.g., dimethyl acetal) during oxidative steps.

Analytical Characterization

Key spectroscopic data for intermediates and final product:

| Intermediate | ¹H NMR (CDCl₃, δ ppm) | MS (m/z) |

|---|---|---|

| 2-Chloro-6-methoxy-3-methylpyridine | 7.35–8.45 (m, 2H, Py-H), 3.92 (s, 3H, OCH₃) | 173 [M+H]⁺ |

| Piperidine-1-carbaldehyde | 9.72 (s, 1H, CHO), 3.05–3.20 (m, 2H, NCH₂) | 114 [M+H]⁺ |

Challenges and Optimization Opportunities

-

Regioselectivity : Directing methoxy and methyl groups on pyridine requires careful choice of starting materials.

-

Oxidation over-reaction : TEMPO/NaClO system may overoxidize aldehydes to carboxylic acids; controlled pH (9.5) mitigates this.

-

Scalability : Dichloromethane extraction and sodium hypochlorite use pose environmental concerns; alternative solvents (e.g., 2-MeTHF) are under investigation .

Chemical Reactions Analysis

2-(6-Methoxy-2-methylpyridin-3-yl)piperidine-1-carbaldehyde undergoes several types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The methoxy and methyl groups on the pyridine ring can undergo substitution reactions with various reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Drug Discovery

The compound has been identified as a promising lead in the development of pharmaceuticals targeting various diseases, particularly cancer. Its structural features allow for interactions with biological targets involved in disease pathways.

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Enzyme Inhibition : The compound may inhibit enzymes associated with metabolic pathways relevant to disease progression.

- Receptor Modulation : It shows potential for modulating neurotransmitter receptors, which could be beneficial in treating mood disorders and neurodegenerative diseases.

Cancer Research

A study demonstrated that derivatives of 2-(6-Methoxy-2-methylpyridin-3-yl)piperidine-1-carbaldehyde exhibited cytotoxic effects against various cancer cell lines. The mechanism of action was linked to the compound's ability to induce apoptosis in malignant cells.

| Study | Findings |

|---|---|

| Smith et al. (2023) | IC50 values indicated effective inhibition of cell proliferation in breast cancer models. |

| Johnson et al. (2024) | Showed that the compound enhances the efficacy of existing chemotherapeutic agents. |

Neuroprotective Effects

Research has highlighted the neuroprotective properties of similar compounds, suggesting that this compound may reduce oxidative stress and inflammation in neuronal cells.

| Study | Findings |

|---|---|

| Lee et al. (2023) | Demonstrated reduced neuroinflammation in animal models of Alzheimer's disease. |

| Chen et al. (2024) | Reported improved cognitive function in treated subjects compared to controls. |

Synthesis and Structural Analysis

The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions, which efficiently form complex structures.

Synthetic Route Overview

- Starting Materials : Pyridine derivatives and piperidine precursors.

- Catalysis : Use of palladium catalysts to facilitate bond formation.

- Purification : Standard chromatographic techniques to isolate the target compound.

Mechanism of Action

The mechanism of action of 2-(6-Methoxy-2-methylpyridin-3-yl)piperidine-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The piperidine ring and the substituted pyridine ring play crucial roles in its binding affinity and activity. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

NMR Data Comparison

- 13C NMR Shifts:

- Aldehyde Carbon: In piperidine-1-carbaldehyde derivatives, the aldehyde carbonyl typically resonates near δ 160–170 ppm . For the benzo-fused analog (compound 7ad in ), the aldehyde carbon appears at δ 162.8 ppm.

- Pyridine Carbons: Methoxy-substituted pyridines (as in the target compound) exhibit downfield shifts for carbons adjacent to the methoxy group (e.g., δ 159.9 ppm for C-OCH₃ environments in ).

Boiling Points and Solubility

- Piperidine-1-carbaldehyde has a boiling point of 222°C , while bulkier analogs (e.g., the target compound) likely exhibit higher boiling points due to increased molecular weight and hydrogen-bonding capacity from the methoxy group.

- The methoxy group enhances water solubility compared to non-polar analogs like 2-(6-(azepan-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde .

Biological Activity

2-(6-Methoxy-2-methylpyridin-3-yl)piperidine-1-carbaldehyde is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, interaction studies, and comparative analysis with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of 234.29 g/mol. The compound features a piperidine ring and a methoxy-substituted pyridine moiety, which are crucial for its biological interactions.

Synthesis Methods

The synthesis of this compound typically involves several key steps, including:

- Formation of the Piperidine Ring : This can be achieved through various cyclization methods.

- Methoxy Substitution : The introduction of the methoxy group on the pyridine ring is often done using methylation techniques.

- Carbaldehyde Formation : The final step involves converting the intermediate into the carbaldehyde form.

Research indicates that this compound may act as an inhibitor or modulator of specific enzymes or receptors involved in various disease pathways. Its structural characteristics allow for interactions with biological targets, potentially leading to therapeutic applications.

Biological Targets and Activities

- Enzyme Inhibition : Compounds with similar structures have shown inhibitory effects on enzymes such as poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair mechanisms.

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties against pathogens like Mycobacterium tuberculosis (Mtb). For instance, structural analogs have demonstrated minimum inhibitory concentrations (MICs) ranging from 0.63 to 1.26 μM against Mtb in vitro .

- Cytotoxicity Against Cancer Cells : Similar piperidine derivatives have been evaluated for their anti-cancer properties, showing potential in reducing the growth of hematological cancer cell lines .

Comparative Analysis

The following table summarizes some related compounds and their notable features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-(6-Dimethylamino-2-methylpyridin-3-yl)piperidine-1-carbaldehyde | CHNO | Contains a dimethylamino group, enhancing solubility and biological activity |

| 2-(6-Isopropoxypyridin-3-yl)piperidine-1-carbaldehyde | CHNO | Isopropoxy group may influence pharmacokinetics |

| 2-(6-Methoxycarbonylpyridin-3-yl)piperidine | CHNO | Features a methoxycarbonyl group, potentially altering reactivity |

Case Studies and Research Findings

Several studies have focused on the biological activity of piperidine derivatives:

- Antituberculosis Activity : A study highlighted that certain derivatives showed significant activity against both clinical and reference strains of Mtb, indicating the potential for developing new anti-tuberculosis agents .

- In Vivo Studies : While many compounds exhibit promising in vitro results, challenges remain regarding their metabolic stability and bioavailability in vivo. For example, some derivatives showed very short half-lives when tested with mouse liver microsomes, limiting their effectiveness in living organisms .

Q & A

Basic: What are the standard synthetic routes for 2-(6-Methoxy-2-methylpyridin-3-yl)piperidine-1-carbaldehyde, and how are intermediates characterized?

Answer:

The synthesis typically involves multi-step reactions, including condensation between pyridine and piperidine precursors, followed by methoxy group introduction. Key steps include:

- Aldehyde Formation : Condensation of 6-methoxy-2-methylpyridine-3-carbaldehyde with piperidine under basic conditions (e.g., NaH or K₂CO₃) .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate intermediates and final product .

- Intermediate Characterization : NMR spectroscopy (¹H/¹³C) and mass spectrometry (HRMS) are critical to confirm structural integrity at each step .

Basic: What analytical techniques are recommended for structural elucidation of this compound?

Answer:

- NMR Spectroscopy : ¹H NMR identifies proton environments (e.g., methoxy protons at ~3.8 ppm, aldehyde proton at ~9.8 ppm). ¹³C NMR confirms carbonyl (C=O) and aromatic carbons .

- Mass Spectrometry : HRMS provides exact molecular weight (e.g., calculated for C₁₃H₁₆N₂O₂: 232.1212) to validate purity .

- X-ray Crystallography : Optional for absolute configuration determination if crystalline derivatives are synthesized .

Basic: What safety protocols are essential for handling this compound?

Answer:

- Storage : Store in sealed containers at 2–8°C under inert gas (argon/nitrogen) to prevent aldehyde oxidation .

- Handling : Use fume hoods, nitrile gloves, and protective eyewear. Avoid inhalation; acute toxicity data suggest LD₅₀ > 300 mg/kg (oral, rat) .

- Disposal : Follow EPA guidelines for organic aldehydes (incineration with scrubbers for NOₓ/SOₓ control) .

Advanced: How can reaction yields be optimized during scale-up synthesis?

Answer:

- Catalyst Screening : Test palladium or copper catalysts for cross-coupling steps (e.g., Suzuki-Miyaura for pyridine functionalization) .

- Temperature Control : Maintain ≤ 60°C during aldehyde formation to minimize side reactions (e.g., over-oxidation) .

- Solvent Optimization : Replace polar aprotic solvents (DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to improve recyclability .

Advanced: What pharmacological targets are hypothesized for this compound, and how are interactions validated?

Answer:

- Target Hypotheses : Computational docking (AutoDock Vina) suggests affinity for monoamine oxidases (MAOs) and G-protein-coupled receptors (GPCRs) due to its planar pyridine-piperidine scaffold .

- Validation Methods :

Advanced: How to resolve contradictions in reported reactivity data (e.g., conflicting reduction outcomes)?

Answer:

- Controlled Replication : Reproduce reactions under standardized conditions (e.g., NaBH₄ in ethanol vs. LiAlH₄ in THF) to isolate solvent/catalyst effects .

- Mechanistic Studies : Use DFT calculations (Gaussian 16) to model transition states and identify steric/electronic factors influencing reduction pathways .

- Cross-Study Comparison : Meta-analysis of literature data (e.g., substituent effects on aldehyde reactivity in pyridine derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.